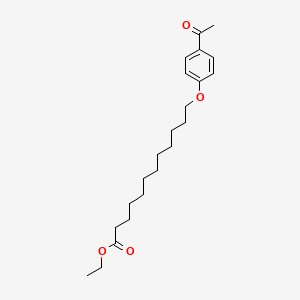
Ethyl 12-(4-acetylphenoxy)dodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 12-(4-acetylphenoxy)dodecanoate is an organic compound with the molecular formula C22H34O4 It is an ester derivative of dodecanoic acid, featuring an acetylphenoxy group attached to the dodecanoate chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 12-(4-acetylphenoxy)dodecanoate typically involves the esterification of dodecanoic acid with ethanol in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then reacted with 4-acetylphenol to yield the final product. The reaction conditions often include:
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Temperature: 60-80°C
Solvent: Toluene or dichloromethane
Reaction Time: 4-6 hours
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as Amberlyst-15, can also be employed to facilitate the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 12-(4-acetylphenoxy)dodecanoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Major Products:
Oxidation: Formation of 12-(4-carboxyphenoxy)dodecanoic acid.
Reduction: Formation of 12-(4-hydroxyphenoxy)dodecanol.
Substitution: Formation of various substituted phenoxy derivatives.
Applications De Recherche Scientifique
Ethyl 12-(4-acetylphenoxy)dodecanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable linkages with therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of Ethyl 12-(4-acetylphenoxy)dodecanoate involves its interaction with biological membranes and enzymes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparaison Avec Des Composés Similaires
Ethyl 12-(4-acetylphenoxy)dodecanoate can be compared with other similar compounds, such as:
Ethyl 12-oxododecanoate: Similar in structure but lacks the acetylphenoxy group, resulting in different chemical reactivity and applications.
4-(4-acetylphenoxy)butanoic acid: Contains a shorter carbon chain, leading to different physical and chemical properties.
Dodecanoic acid derivatives: Various derivatives with different functional groups, each exhibiting unique properties and applications.
Propriétés
Numéro CAS |
142726-11-2 |
|---|---|
Formule moléculaire |
C22H34O4 |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
ethyl 12-(4-acetylphenoxy)dodecanoate |
InChI |
InChI=1S/C22H34O4/c1-3-25-22(24)13-11-9-7-5-4-6-8-10-12-18-26-21-16-14-20(15-17-21)19(2)23/h14-17H,3-13,18H2,1-2H3 |
Clé InChI |
CJUZVKOFEUGYOO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCCCCCCCCCOC1=CC=C(C=C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


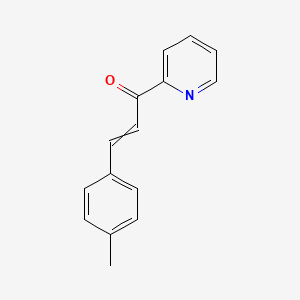
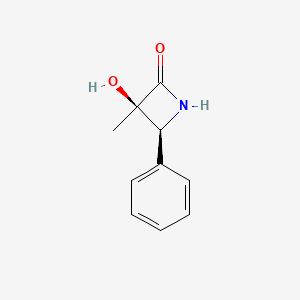

![6-[Ethyl(phenyl)amino]hexan-1-OL](/img/structure/B12552358.png)

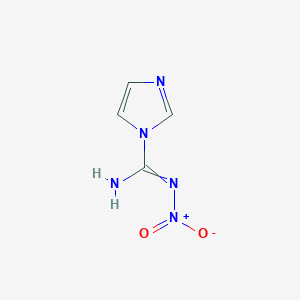

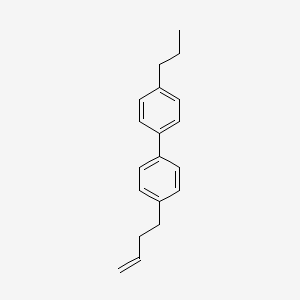
![1,1'-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene](/img/structure/B12552404.png)
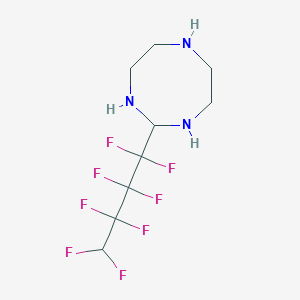
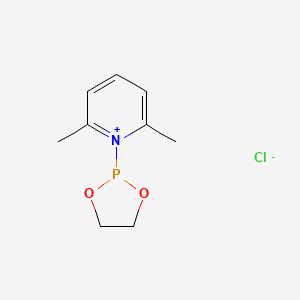

![(4-Amino-2-bromophenyl){4-[2-(4-chlorophenyl)ethyl]piperazin-1-yl}methanone](/img/structure/B12552424.png)
![Phenyl(4-{[(2S,3S)-3-phenyloxiran-2-yl]methyl}piperidin-1-yl)methanone](/img/structure/B12552431.png)
